2,4-Difluoropyrimidin-5-amine
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Overview
Description
2,4-Difluoropyrimidin-5-amine is a fluorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoropyrimidin-5-amine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. This reaction replaces the chlorine atoms with fluorine atoms, yielding 2,4-Difluoropyrimidine, which can then be further aminated to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoropyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, fused heterocycles, and fluorinated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4-Difluoropyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: The compound is used in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks fluorine atoms, resulting in different chemical and biological properties.
2,4-Difluoropyrimidine: Similar structure but lacks the amino group at the 5-position.
5-Fluorouracil: A widely used anticancer agent with a different substitution pattern on the pyrimidine ring.
Uniqueness
2,4-Difluoropyrimidin-5-amine is unique due to the presence of both fluorine atoms and an amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-difluoropyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLSJUQZGYUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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